molecular formula C16H21NO5 B1503161 Boc-4-Acetyl-DL-phenylalanine CAS No. 894413-41-3

Boc-4-Acetyl-DL-phenylalanine

Cat. No.: B1503161
CAS No.: 894413-41-3
M. Wt: 307.34 g/mol
InChI Key: YVBRFBNRDRVUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-Acetyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is acetylated. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-Acetyl-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl group, followed by acetylation of the phenyl ring. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-4-Acetyl-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Deprotection: Phenylalanine derivatives.

    Substitution: Various substituted phenylalanine derivatives.

    Oxidation: Oxidized phenylalanine derivatives.

    Reduction: Reduced phenylalanine derivatives.

Scientific Research Applications

Boc-4-Acetyl-DL-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-4-Acetyl-DL-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The acetyl group on the phenyl ring can participate in various chemical reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Boc-4-Acetyl-DL-phenylalanine can be compared with other similar compounds, such as:

    Boc-Phenylalanine: Similar in structure but lacks the acetyl group on the phenyl ring. Used in peptide synthesis.

    Acetyl-DL-phenylalanine: Similar in structure but lacks the Boc group. Used in organic synthesis.

    Fmoc-Phenylalanine: Another protected phenylalanine derivative, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the acetyl group on the phenyl ring. This dual functionality allows for greater versatility in synthetic applications, making it a valuable compound in organic synthesis and peptide chemistry .

Properties

IUPAC Name

3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRFBNRDRVUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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